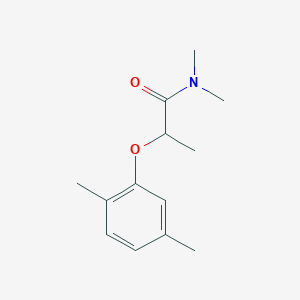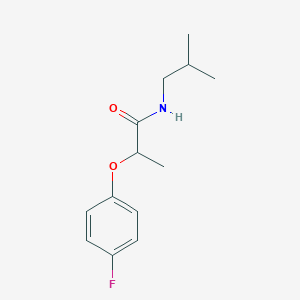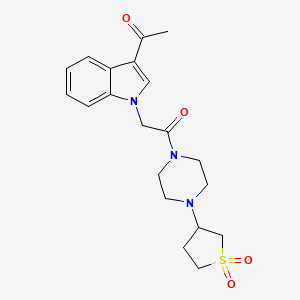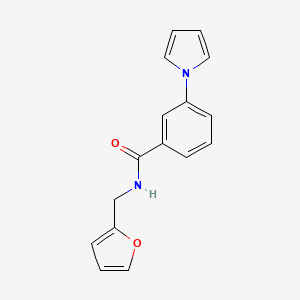![molecular formula C20H31ClN4O3S B4500772 1-[(4-chlorophenyl)sulfonyl]-N-[3-(4-methyl-1-piperazinyl)propyl]-4-piperidinecarboxamide](/img/structure/B4500772.png)
1-[(4-chlorophenyl)sulfonyl]-N-[3-(4-methyl-1-piperazinyl)propyl]-4-piperidinecarboxamide
Übersicht
Beschreibung
1-[(4-chlorophenyl)sulfonyl]-N-[3-(4-methyl-1-piperazinyl)propyl]-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C20H31ClN4O3S and its molecular weight is 443.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 442.1805397 g/mol and the complexity rating of the compound is 618. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- Synthesis and Antimicrobial Activity: A derivative of the compound showed significant antimicrobial activities, particularly against bacterial and fungal pathogens of tomato plants. The nature of substitutions on the benzhydryl ring and sulfonamide ring was found to influence antibacterial activity (Vinaya et al., 2009).
Alzheimer’s Disease Treatment
- Potential Drug Candidate for Alzheimer’s Disease: A series of derivatives were synthesized to evaluate new drug candidates for Alzheimer's disease. The study involved the synthesis of various compounds and their screening for enzyme inhibition activity against acetylcholinesterase, a key enzyme in Alzheimer's pathology (Rehman et al., 2018).
Catalysis and Chemical Synthesis
- Lewis Basic Catalyst for Hydrosilylation: The compound was used in developing Lewis basic catalysts for hydrosilylation of N-aryl imines, indicating its utility in organic synthesis. The arene sulfonyl group was crucial for high enantioselectivity (Wang et al., 2006).
Anticancer Activity
- Synthesis of Novel Compounds with Potential Anticancer Activity: A novel series of derivatives was synthesized, demonstrating potential anticancer activity. The study evaluated the in vitro anticancer activity of these compounds, discussing structure-activity relationships (Szafrański & Sławiński, 2015).
Antibacterial Activity
- Synthesis and Screening for Antibacterial Activity: The compound was used to synthesize derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, which were then evaluated for their antibacterial potentials (Iqbal et al., 2017).
Other Applications
- Other research has explored its use in creating compounds for treating fungal infections and as a precursor for other complex organic molecules useful in pharmaceutical research (Darandale et al., 2013), (Back & Nakajima, 2000).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-[3-(4-methylpiperazin-1-yl)propyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31ClN4O3S/c1-23-13-15-24(16-14-23)10-2-9-22-20(26)17-7-11-25(12-8-17)29(27,28)19-5-3-18(21)4-6-19/h3-6,17H,2,7-16H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXJYRIIMMGURW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1S)-1-methyl-2-oxo-2-(4-{4-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)methyl]-1H-1,2,3-triazol-1-yl}-1-piperidinyl)ethyl]amine bis(trifluoroacetate)](/img/structure/B4500712.png)

![propan-2-yl [6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetate](/img/structure/B4500727.png)
amine](/img/structure/B4500735.png)



![N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B4500769.png)
![N-(1,1-dimethyl-2-oxo-2-{[1-(1H-1,2,4-triazol-5-yl)ethyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B4500781.png)
![N-[4-(cyclopentyloxy)phenyl]-2-methoxyacetamide](/img/structure/B4500786.png)
![N-(2-fluorophenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B4500793.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4500794.png)

